

# 4-Bromo-2,5-dimethylphenylboronic acid

## molecular weight and mass

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### Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylphenylboronic acid

Cat. No.: B164600

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### An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **4-Bromo-2,5-dimethylphenylboronic acid**, a key building block in organic synthesis. Particular focus is given to its physicochemical properties and its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

## Core Physicochemical Data

**4-Bromo-2,5-dimethylphenylboronic acid** is an organoboron compound valued for its role in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.<sup>[1]</sup> Its molecular structure, featuring a bromine atom and two methyl groups on the phenyl ring, influences its reactivity and makes it a versatile reagent in medicinal chemistry and materials science.<sup>[1]</sup>

A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BBrO <sub>2</sub>	[2][3][4]
Molecular Weight	228.88 g/mol	[1][2][3][4]
Exact Mass	227.99572 u	[5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	194-202 °C	
Boiling Point	350.3 ± 52.0 °C at 760 mmHg	
CAS Number	130870-00-7	[2]

## Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **4-Bromo-2,5-dimethylphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl molecules. This reaction is fundamental in drug discovery and development for creating novel molecular scaffolds.

The general scheme for a Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, **4-Bromo-2,5-dimethylphenylboronic acid**) and an aryl or vinyl halide.

## Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with **4-Bromo-2,5-dimethylphenylboronic acid**.

Materials:

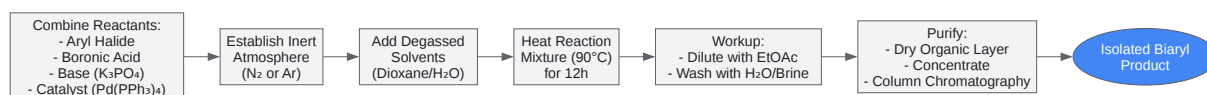
- **4-Bromo-2,5-dimethylphenylboronic acid**
- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])

- Base (e.g., Potassium Phosphate [ $K_3PO_4$ ])
- Solvent (e.g., 1,4-Dioxane and water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), **4-Bromo-2,5-dimethylphenylboronic acid** (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
- Reaction: The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.
- Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

The workflow for this experimental protocol is illustrated in the diagram below.



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Experimental workflow for the Suzuki coupling reaction.

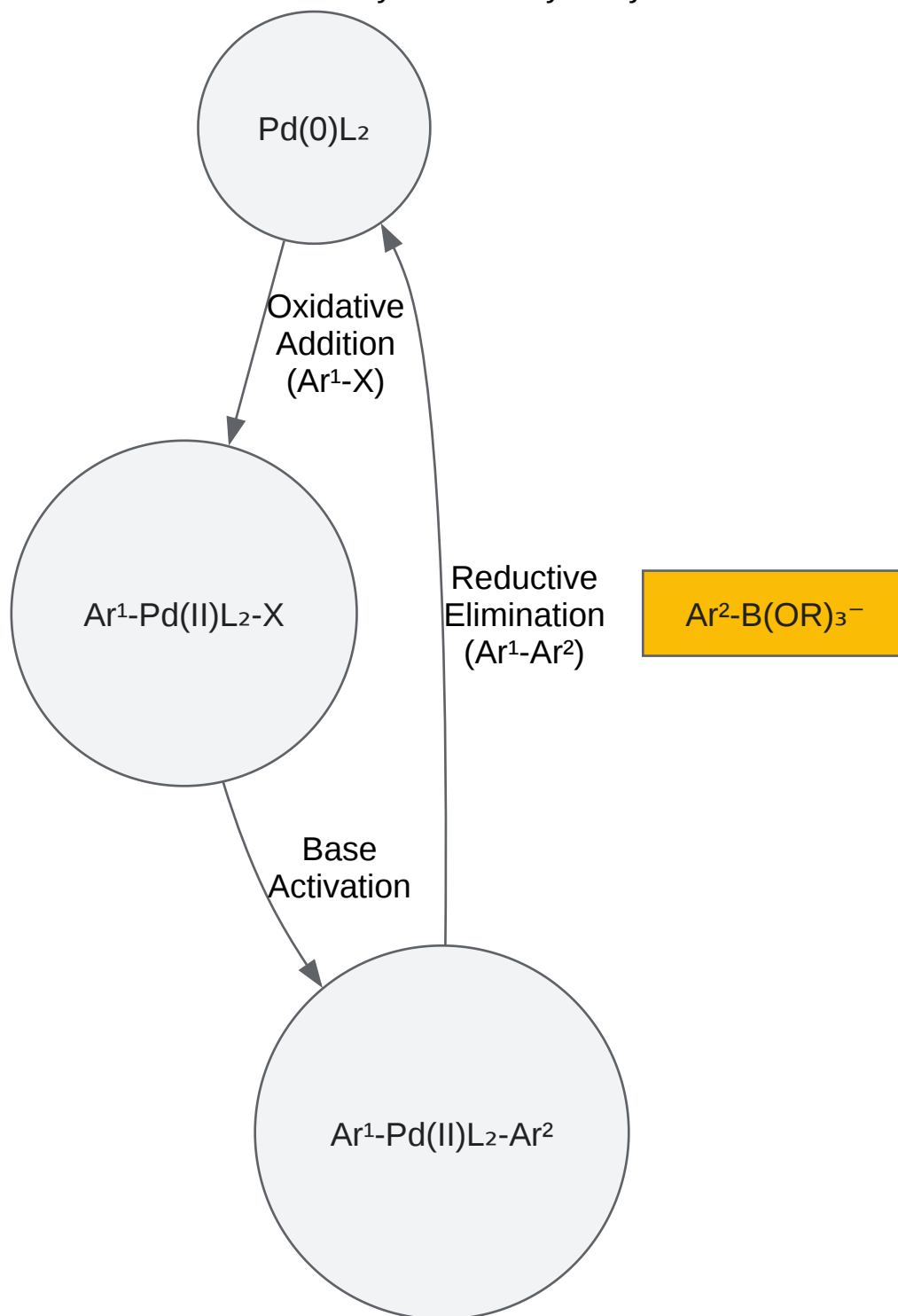
## Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

- **Oxidative Addition:** The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
- **Transmetalation:** The organoboron compound, activated by a base, transfers its organic group to the palladium complex.
- **Reductive Elimination:** The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.

The catalytic cycle is depicted in the following diagram.

## Suzuki-Miyaura Catalytic Cycle

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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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